1-(3-Nitrobenzoyl)pyrrolidine
Overview
Description
1-(3-Nitrobenzoyl)pyrrolidine is a chemical compound with the linear formula C11H12N2O3 . It has a molecular weight of 220.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and different stereoisomers can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .Scientific Research Applications
Electrochemical and Optical Properties of Nitrobenzoyl Derivatives
The research by Coelho et al. (2014) explores new nitrobenzoyl pyrrole derivatives with potential applications in electrochromics. These derivatives, including 4″-nitrobenzoyl (pyrrole-1′-yl)-1-propylate, have been synthesized and polymerized, showing promising optical and electrochemical properties.
Antibacterial Activity of Pyrrolidine Derivative
A study by Angelov et al. (2023) on 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, a product derived from o-nitrobenzoyl sarcosine, revealed moderate antibacterial activity against S. aureus and E. coli.
Crystal Structure Determination Using Powder Diffraction
The crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined by Rybakov et al. (2001) using powder diffraction. This study highlights the significance of crystallography in understanding the properties of nitrobenzoyl derivatives.
Polar [3+2] Cycloaddition in Pyrrolidine Synthesis
Research by Żmigrodzka et al. (2022) on pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene sheds light on new methods of producing these important heterocyclic compounds.
Synthesis of Reduction-Resistant Spin Labels
The synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl and related spin labels is described by Dobrynin et al. (2021). These compounds are crucial in biophysical and biomedical research, particularly in magnetic resonance imaging and spectroscopy.
Interactions of Nitroxides with Nitrogen Dioxide
Goldstein et al. (2003) explored the reactions of piperidine and pyrrolidine nitroxides with nitrogen dioxide, which are significant for understanding the role of these compounds in cellular protection against radical-induced damage.
Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
A new method for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds, with implications in drug discovery, is detailed by Zhang et al. (2019). This research contributes to the development of novel compounds for therapeutic use.
Mechanism of Action
Properties
IUPAC Name |
(3-nitrophenyl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11(12-6-1-2-7-12)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORXJOPNPLLFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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